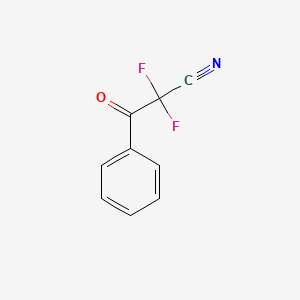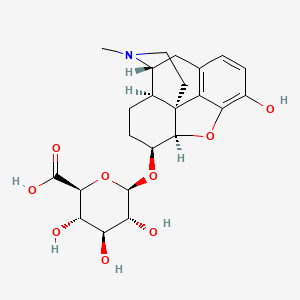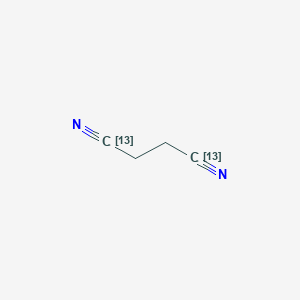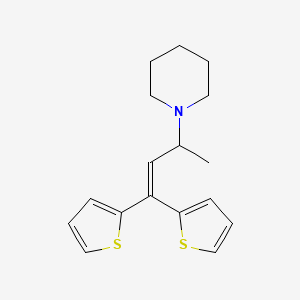
3-Piperidino-1,1-di(2-thienyl)but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a butenyl chain, which is further substituted with two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine typically involves the following steps:
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. Common methods include the use of Grignard reagents or organolithium compounds to form the desired carbon-carbon bonds.
Introduction of Thiophene Rings: The thiophene rings are introduced through coupling reactions, such as Suzuki or Stille coupling, which involve the use of palladium catalysts and appropriate thiophene derivatives.
Attachment to Pyridine Ring: The final step involves the attachment of the butenyl chain to the pyridine ring, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The butenyl chain can be reduced to a butyl chain using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon as catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated butyl chain derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiophene rings can facilitate π-π interactions with aromatic residues in proteins, while the pyridine ring can participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2,5-di(thiophen-2-yl)pyridine: Similar structure but with thiophene rings directly attached to the pyridine ring.
2,2’-bithiophene: Lacks the pyridine ring but contains two thiophene rings connected by a single bond.
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
2-[4,4-di(thiophen-2-yl)but-3-en-2-yl]pyridine is unique due to the presence of both a butenyl chain and thiophene rings, which confer distinct electronic and steric properties
Properties
CAS No. |
54160-31-5 |
|---|---|
Molecular Formula |
C17H21NS2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |
InChI |
InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |
InChI Key |
FQRWJLVMJCKSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


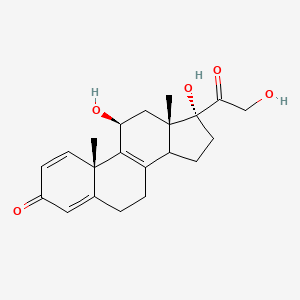
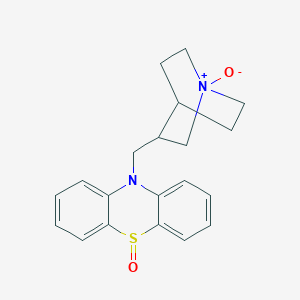
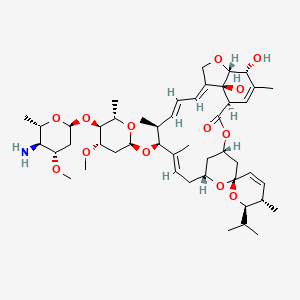
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)
![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

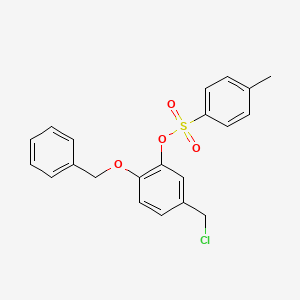
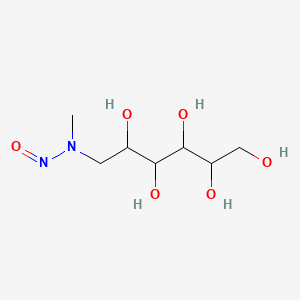
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
